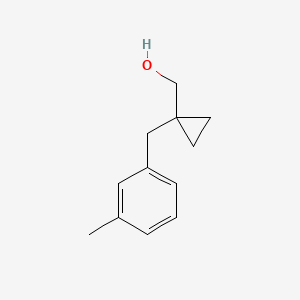

(1-(3-Methylbenzyl)cyclopropyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

[1-[(3-methylphenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C12H16O/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3 |

InChI Key |

ZCLHOCUBAIALNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CC2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methylbenzyl Cyclopropyl Methanol and Analogues

Retrosynthetic Analysis of (1-(3-Methylbenzyl)cyclopropyl)methanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, readily available starting materials through a series of logical bond disconnections. scitepress.orgias.ac.inyoutube.com

Disconnection Strategies Involving the Cyclopropane (B1198618) Ring

The most direct retrosynthetic approach for a cyclopropane-containing molecule involves the disconnection of the three-membered ring itself. This strategy is the reverse of a cyclopropanation reaction, a process that typically involves the addition of a carbene or a carbenoid to an alkene. wikipedia.orgresearchgate.net For the target molecule, this compound, this disconnection leads to a disubstituted alkene precursor and a C1 source (e.g., a carbene).

An alternative strategy involves disconnecting one of the substituents from the intact cyclopropane ring. For instance, cleaving the bond between the cyclopropyl (B3062369) core and the hydroxymethyl group suggests a precursor like a (1-(3-methylbenzyl)cyclopropyl)carboxylic acid or its corresponding ester. This approach keeps the substituted cyclopropane ring as a key intermediate, which is then modified in the final steps. Similarly, disconnecting the 3-methylbenzyl group points towards a reaction between a cyclopropyl synthon and a 3-methylbenzyl equivalent, such as a Grignard reagent.

Approaches for Introducing the 3-Methylbenzyl Moiety

The 3-methylbenzyl group can be incorporated at various stages of the synthesis. One common method is through the reaction of an organometallic reagent, such as 3-methylbenzylmagnesium halide, with a cyclopropyl ketone or aldehyde electrophile. This approach forms the crucial carbon-carbon bond between the aromatic side chain and the cyclopropane ring.

Alternatively, the 3-methylbenzyl moiety can be present in the alkene precursor prior to the cyclopropanation step. For example, the cyclopropanation of an alkene like 4-methyl-1-(prop-1-en-2-yl)benzene would yield the desired substituted cyclopropane skeleton. This strategy integrates the introduction of the benzyl (B1604629) group early in the synthetic sequence.

Cyclopropanation Reactions for the Construction of the Cyclopropyl Core

The formation of the cyclopropane ring is a pivotal step in the synthesis. Various methods have been developed, with carbenoid-mediated reactions being among the most common and effective. researchgate.net

Carbenoid-Mediated Cyclopropanation Approaches

Carbenoids are reactive intermediates that behave like carbenes but have their reactivity tempered by a metallic component. These reagents are central to several widely used cyclopropanation methods.

Simmons-Smith Reaction: This classic reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert alkenes into cyclopropanes stereospecifically. wikipedia.orgnih.gov The reaction is often performed using diiodomethane (B129776) and a zinc-copper couple. nih.gov A significant advantage is that existing stereochemistry in the alkene is preserved in the cyclopropane product. wikipedia.org Modifications, such as the Furukawa protocol using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. nih.gov

Diazo Compound-Based Methods: Transition metal catalysts, particularly those based on copper, rhodium, and palladium, can decompose diazo compounds like diazomethane (B1218177) to generate metallocarbenes. wikipedia.orgresearchgate.net These intermediates efficiently cyclopropanate a wide range of alkenes. While highly versatile, the hazardous and explosive nature of reagents like diazomethane necessitates stringent safety precautions, making it less suitable for large-scale synthesis. nih.gov The use of chiral catalysts allows for the asymmetric synthesis of cyclopropanes. acs.org

| Method | Reagents | Key Features | Advantages | Disadvantages |

| Simmons-Smith | CH₂I₂ + Zn(Cu) | Stereospecific syn-addition | Good for simple alkenes; can be directed by hydroxyl groups unl.pt | Stoichiometric zinc required; may have limited reactivity with electron-deficient alkenes |

| Furukawa Mod. | CH₂I₂ + Et₂Zn | More reactive than classic Simmons-Smith | Higher yields and reactivity for some substrates nih.gov | Diethylzinc is pyrophoric |

| Metal-Catalyzed | Diazoalkane + Metal Catalyst (e.g., Cu, Rh) | Catalytic generation of a metallocarbene | High versatility; catalytic; enables asymmetric synthesis with chiral ligands researchgate.netacs.org | Diazo compounds are often toxic and explosive nih.gov |

Donor-Acceptor Cyclopropane Precursors in Synthesis

Donor-acceptor cyclopropanes (DACs) are specialized cyclopropanes substituted with both an electron-donating group (e.g., aryl, alkoxy) and an electron-withdrawing group (e.g., ester, ketone) on adjacent carbon atoms. nih.gov This substitution pattern activates the cyclopropane ring, making DACs valuable and versatile building blocks in organic synthesis. acs.orgnih.govthieme-connect.com

While not a direct cyclopropanation of a simple alkene to form the target, a synthetic route could employ a DAC as a key intermediate. For instance, a cyclopropane bearing an ester group (the acceptor) and the 3-methylphenyl group (the donor) could be synthesized. This intermediate could then undergo further transformations, such as reduction of the ester, to arrive at the final product or its analogues. The activation provided by the donor-acceptor substitution facilitates ring-opening reactions under mild Lewis acid catalysis, allowing for diverse cycloaddition and annulation pathways to construct more complex carbocyclic and heterocyclic scaffolds. researchgate.netacs.org

Functional Group Interconversions Leading to the Methanol (B129727) Moiety

The final step in many synthetic routes to this compound involves converting a precursor functional group, most commonly a carboxylic acid ester, into the primary alcohol (methanol) moiety. ub.edufiveable.meimperial.ac.uk This transformation is a classic example of a functional group interconversion (FGI) achieved through reduction. ias.ac.inyoutube.com

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and highly reactive reducing agent capable of reducing most carbonyl-containing functional groups, including esters, carboxylic acids, and amides, to the corresponding alcohols or amines. fiveable.menbinno.com Its high reactivity requires the use of dry, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). imperial.ac.uk

Sodium Borohydride (B1222165) (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent. It is typically incapable of reducing esters on its own. However, its reactivity can be significantly enhanced by the addition of Lewis acids (e.g., AlCl₃, LiCl) or by performing the reaction in specific solvents like methanol. nbinno.compatsnap.com Patents have described methods for reducing cyclopropanecarboxylic acid esters using a combination of NaBH₄ and a Lewis acid catalyst, offering a potentially safer alternative to LiAlH₄. patsnap.com

| Reducing Agent | Typical Substrate | Reaction Conditions | Selectivity | Advantages | Disadvantages |

| LiAlH₄ | Ester, Carboxylic Acid | Anhydrous THF or Et₂O | Low (reduces most polar π-bonds) | High reactivity and efficiency | Reacts violently with water/protic solvents; pyrophoric imperial.ac.uk |

| NaBH₄ + Lewis Acid | Ester | Methanol or other polar solvents | Moderate | Milder and safer than LiAlH₄ | Requires an additive to reduce esters; can be slower patsnap.com |

| NaBH₄ | Aldehyde, Ketone | Protic solvents (e.g., EtOH, MeOH) | High (does not reduce esters or acids) | Safe to handle; simple workup | Not reactive enough for esters nbinno.com |

Reduction of Carboxylic Acid Derivatives or Esters

A primary and straightforward route to this compound involves the reduction of a corresponding carboxylic acid derivative, typically an ester. This transformation is reliably achieved using powerful reducing agents. The required precursor, an ester such as ethyl 1-(3-methylbenzyl)cyclopropanecarboxylate, can be synthesized through various methods, including the alkylation of ethyl cyclopropanecarboxylate.

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose and are capable of reducing esters, carboxylic acids, and other carbonyl compounds. masterorganicchemistry.comacs.org Unlike milder reagents such as sodium borohydride (NaBH₄), which is generally not reactive enough to reduce esters, LiAlH₄ provides the necessary hydride ions for the conversion. libretexts.org The reaction proceeds through a nucleophilic acyl substitution, followed by a nucleophilic addition to the intermediate aldehyde, which is also reduced in situ. Importantly, the cyclopropane ring is a stable, strained structure that does not react with or get opened by LiAlH₄ under standard reduction conditions. stackexchange.com

The general process involves dissolving the ester, for instance, ethyl 1-(3-methylbenzyl)cyclopropanecarboxylate, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). An excess of LiAlH₄ is then added, and the reaction is typically followed by an acidic workup to protonate the resulting alkoxide and yield the final primary alcohol, this compound.

| Precursor | Reagent | Solvent | Product | Key Features |

|---|---|---|---|---|

| Ethyl 1-(3-methylbenzyl)cyclopropanecarboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound | High yield, reduces esters to 1° alcohols, cyclopropane ring is stable. masterorganicchemistry.comstackexchange.com |

| 1-(3-methylbenzyl)cyclopropanecarboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound | Effective for carboxylic acids, requires excess hydride. masterorganicchemistry.com |

Grignard or Organolithium Additions to Ketones/Aldehydes Followed by Reduction

Organometallic reagents, such as Grignard and organolithium compounds, provide another powerful method for constructing the target molecule through the formation of a new carbon-carbon bond. wikipedia.org This approach involves the nucleophilic addition of an organometallic species to a carbonyl compound. organic-chemistry.orgchemguide.co.uk

To synthesize the primary alcohol this compound, the most direct route involves the reaction of a 3-methylbenzyl organometallic reagent with cyclopropanecarbaldehyde. The Grignard reagent, 3-methylbenzylmagnesium bromide, can be prepared by reacting 3-methylbenzyl bromide with magnesium metal in an anhydrous ether solvent. chemguide.co.uk

The subsequent reaction is carried out by adding cyclopropanecarbaldehyde to the solution of the freshly prepared Grignard reagent. The nucleophilic carbon of the 3-methylbenzyl group attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org An acidic workup then protonates the intermediate magnesium alkoxide to yield the desired product. This method directly produces the target primary alcohol without the need for a subsequent reduction step. It is crucial to maintain anhydrous conditions throughout the process, as Grignard reagents are strong bases and will react with water or other acidic protons. wikipedia.orgchemguide.co.uk

| Carbonyl Compound | Organometallic Reagent | Solvent | Product (after workup) | Key Features |

|---|---|---|---|---|

| Cyclopropanecarbaldehyde | 3-Methylbenzylmagnesium Bromide | Diethyl Ether or THF | This compound | Forms a C-C bond, direct synthesis of the target primary alcohol. organic-chemistry.orgchemguide.co.uk |

| Cyclopropanecarbaldehyde | 3-Methylbenzyllithium | Diethyl Ether or THF | This compound | Similar reactivity to Grignard reagents, highly effective nucleophile. |

Stereoselective Synthesis of Cyclopropylmethanol (B32771) Derivatives

While this compound itself is an achiral molecule, the principles of stereoselective synthesis can be applied to create chiral analogues and derivatives. These methods are crucial for producing enantiomerically pure compounds, which is of high importance in medicinal chemistry.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation involves the creation of a chiral cyclopropane ring from an alkene. One of the most well-known methods is the Simmons-Smith cyclopropanation, which uses a zinc carbenoid reagent. nih.govwiley-vch.de When applied to chiral substrates like allylic alcohols, this reaction can exhibit high diastereoselectivity. wiley-vch.de The hydroxyl group of the allylic alcohol directs the reagent to one face of the double bond, controlling the stereochemical outcome. harvard.edu

Furthermore, catalytic asymmetric cyclopropanation has emerged as a powerful tool. These reactions often employ transition metal catalysts, such as those based on rhodium, copper, or palladium, in combination with chiral ligands. nih.gov These catalysts can mediate the transfer of a carbene fragment from a diazo compound to an alkene with high enantioselectivity. nih.govrochester.edu For instance, an engineered myoglobin (B1173299) catalyst has been used for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.edu Such strategies could be adapted to synthesize chiral precursors to analogues of this compound.

| Strategy | Typical Reagents/Catalyst | Substrate Type | Key Outcome |

|---|---|---|---|

| Directed Simmons-Smith Reaction | Et₂Zn, CH₂I₂ | Chiral Allylic Alcohols | High diastereoselectivity due to hydroxyl directing effect. wiley-vch.deharvard.edu |

| Catalytic Asymmetric Cyclopropanation | Rh(II) or Cu(I) with chiral ligands; Diazo compounds | Alkenes | High enantioselectivity, broad substrate scope. nih.gov |

| Biocatalytic Cyclopropanation | Engineered Heme Proteins (e.g., Myoglobin) | Alkenes, Diazoacetonitrile | Excellent diastereo- and enantioselectivity. nih.govrochester.edu |

Chiral Auxiliary-Based Synthetic Routes

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used for the synthesis of enantiomerically pure compounds. wikipedia.org

In the context of synthesizing chiral cyclopropylmethanol derivatives, a chiral auxiliary could be attached to a precursor molecule. For example, a cyclopropanecarboxylic acid could be converted into an amide using a chiral amine like pseudoephedrine. wikipedia.org The α-proton of the resulting amide can be selectively removed to form a chiral enolate. This enolate can then react with an electrophile, such as 3-methylbenzyl bromide, with the auxiliary directing the approach of the electrophile to create a specific diastereomer. Subsequent cleavage of the amide bond and reduction of the carboxylic acid would yield the chiral cyclopropylmethanol analogue. Evans oxazolidinones are another class of popular and effective chiral auxiliaries for such stereocontrolled alkylation reactions. nih.gov

Enantioselective Catalysis in the Preparation of this compound Precursors

Enantioselective catalysis offers an efficient way to generate chiral molecules without the need for stoichiometric chiral reagents or auxiliaries. Various catalytic methods can be employed to prepare chiral precursors that can then be converted into the desired cyclopropylmethanol derivatives.

One powerful strategy is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This method can generate cyclopropane rings with excellent enantioselectivity by combining a Michael addition with an intramolecular cyclization. rsc.org Organocatalysts, such as prolinol derivatives, have been shown to be effective in promoting enantioselective MIRC cyclopropanations. rsc.org This approach could be used to construct a chiral substituted cyclopropane that serves as a key intermediate.

Another approach involves the catalytic enantioselective synthesis of a key building block, such as a chiral cyclopropanone (B1606653) equivalent. digitellinc.com For example, an enantioenriched sulfonylcyclopropane could be hydroxylated to produce a chiral 1-sulfonylcyclopropanol, which can then be further functionalized. digitellinc.com These methods provide access to versatile chiral building blocks that can be elaborated into a wide range of complex target molecules.

Protecting Group Strategies in the Synthesis of this compound

In multi-step organic synthesis, protecting groups are often essential for masking reactive functional groups to prevent unwanted side reactions. wikipedia.org While the synthesis of this compound from the precursors discussed in section 2.3 may not require protecting groups, they become critical when synthesizing more complex analogues or when the target molecule itself is used as an intermediate for further transformations. zmsilane.com

The primary hydroxyl group of this compound is reactive towards many reagents, including strong bases, oxidizing agents, and certain nucleophiles. libretexts.org If a subsequent reaction needs to be performed on another part of the molecule (e.g., the aromatic ring) in the presence of reagents that would affect the hydroxyl group, protection is necessary. libretexts.org

Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. zmsilane.com These are readily installed using the corresponding silyl chloride and a base like imidazole, and are stable to a wide range of reaction conditions but can be easily removed using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acid. wikipedia.org Other options include acetals like tetrahydropyranyl (THP) ethers, which are stable to basic conditions but are cleaved with acid. libretexts.orgacs.org

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF in THF; Acetic Acid in THF/H₂O | Stable to base, mild acid, oxidation, reduction. wikipedia.org |

| Triisopropylsilyl ether | TIPS | TIPSCl, Imidazole, DMF | TBAF in THF; HF in Pyridine (B92270) | More stable to acid than TBDMS. zmsilane.com |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., HCl, Acetic Acid) | Stable to base, Grignard reagents, hydrides. libretexts.orgacs.org |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction. libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 1 3 Methylbenzyl Cyclopropyl Methanol

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety in (1-(3-Methylbenzyl)cyclopropyl)methanol

The cyclopropyl group in cyclopropylcarbinol systems is highly strained and susceptible to ring-opening reactions under various conditions. The regioselectivity and mechanism of these reactions are largely dictated by the stability of the intermediates formed.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and generating a cyclopropylcarbinyl cation. This cation is highly unstable and readily undergoes ring-opening to form more stable carbocationic intermediates. The 3-methylbenzyl group can stabilize an adjacent positive charge through resonance and inductive effects.

The acid-catalyzed ring-opening of cyclopropylmethanols generally proceeds through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org The protonated alcohol departs, and a nucleophile attacks the electrophilic carbon. In the case of unsymmetrical epoxides, which share similarities in ring strain, the nucleophile preferentially attacks the more substituted carbon in acidic conditions, indicating the development of significant positive charge at this position. libretexts.orglibretexts.orgkhanacademy.orgyoutube.com

For this compound, the formation of a tertiary carbocation upon ring-opening would be favored due to the stabilizing effect of the adjacent aromatic ring. The reaction would likely proceed via a transition state with significant carbocationic character at the benzylic position.

Table 1: Plausible Intermediates in Acid-Catalyzed Ring Opening of Aryl-Substituted Cyclopropylmethanols

| Starting Material Analogue | Acid | Plausible Carbocation Intermediate | Potential Product Type |

| (1-phenylcyclopropyl)methanol | H2SO4 | 1-phenylcyclobutyl cation | Substituted cyclobutanol (B46151) |

| (1-benzylcyclopropyl)methanol | HCl | 1-phenyl-1-buten-4-yl cation | Homoallylic chloride |

This table is illustrative and based on general principles of carbocation stability in related systems.

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metals, particularly palladium, are known to catalyze the ring-opening of cyclopropyl derivatives. nih.gov These reactions often proceed through the formation of a metallacyclobutane intermediate. The regioselectivity of the ring-opening is influenced by the electronic and steric properties of the substituents on the cyclopropane (B1198618) ring.

For this compound, a palladium catalyst could coordinate to the cyclopropyl ring, leading to oxidative addition and the formation of a palladacyclobutane. Subsequent reductive elimination would result in the ring-opened product. The presence of the 3-methylbenzyl group could direct the regioselectivity of the C-C bond cleavage.

Mechanistic studies on related systems have shown that the presence of a hydroxyl group can play a crucial role in directing the selectivity of the β-carbon fragmentation. nih.gov

Radical-Mediated Ring-Opening Pathways

The cyclopropylcarbinyl radical is a key intermediate in radical-mediated ring-opening reactions. This radical can be generated through various methods, including the reaction with radical initiators. Once formed, the cyclopropylcarbinyl radical rapidly rearranges to the more stable homoallylic radical. researchgate.net

In the case of this compound, a radical could be generated at the carbinol carbon. The subsequent ring-opening would be highly regioselective, leading to the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. Kinetic studies on the α-cyclopropylbenzyl radical have shown that the ring-opening is reversible, with the equilibrium favoring the ring-closed form. researchgate.net

The stability of the resulting radical is a key factor influencing the rate of ring-opening. Radicals that lead to the formation of stabilized species, such as benzylic radicals, undergo ring-opening more rapidly.

Reactivity of the Cyclopropyl Carbinol System

The cyclopropyl carbinol moiety exhibits a rich and complex reactivity, primarily centered around the formation and rearrangement of the cyclopropylcarbinyl cation.

Solvolytic Rearrangements and Their Mechanistic Pathways

Solvolysis of cyclopropylcarbinyl systems typically proceeds with significant rate enhancement due to the participation of the cyclopropyl ring in stabilizing the developing positive charge at the transition state. The solvolysis of this compound would involve the formation of a cyclopropylcarbinyl cation, which can then undergo a variety of rearrangements.

The products of such reactions are often a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives. The distribution of these products is highly dependent on the reaction conditions and the nature of the substituents. The 3-methylbenzyl group would be expected to influence the stability of the various cationic intermediates, thereby affecting the product distribution.

Cyclopropylcarbinyl Cation Rearrangements

The cyclopropylcarbinyl cation is a non-classical carbocation that can be represented by several resonance structures, including the bicyclobutonium ion. researchgate.net It is a key intermediate in many molecular rearrangements. nih.govrsc.org The generation of this cation from this compound would lead to a cascade of rearrangements to form more stable structures. researchgate.net

These rearrangements can involve ring expansion to form cyclobutyl cations or ring-opening to form homoallyl cations. The presence of the 3-methylbenzyl group would favor pathways that lead to carbocations where the positive charge can be delocalized into the aromatic ring. Nature utilizes similar cyclopropylcarbinyl cation rearrangements in the biosynthesis of various terpenes. nih.gov

Table 2: Potential Rearrangement Products from the Cyclopropylcarbinyl Cation of an Aryl-Substituted Cyclopropylmethanol (B32771)

| Initial Cation | Rearranged Cation | Potential Final Product |

| (1-(3-Methylbenzyl)cyclopropyl)methyl cation | 1-(3-Methylbenzyl)cyclobutyl cation | 1-(3-Methylbenzyl)cyclobutanol |

| (1-(3-Methylbenzyl)cyclopropyl)methyl cation | 4-(3-Methylphenyl)-3-buten-1-yl cation | 4-(3-Methylphenyl)-3-buten-1-ol |

This table presents hypothetical rearrangement pathways and products based on the known reactivity of cyclopropylcarbinyl cations.

Transformations of the Methanol (B129727) Functional Group

The primary alcohol group is a versatile site for a variety of chemical transformations, including oxidation, derivatization, and substitution.

The primary alcohol in this compound can be oxidized to form either the corresponding aldehyde, (1-(3-methylbenzyl)cyclopropyl)carbaldehyde, or the carboxylic acid, (1-(3-methylbenzyl)cyclopropanecarboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are typically used to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium chlorochromate (PCC), Swern oxidation (using dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base like triethylamine), and Dess-Martin periodinane (DMP). Over-oxidation to the carboxylic acid is a common side reaction if water is present or if stronger oxidants are used.

To achieve the corresponding carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from Jones reagent), or ruthenium tetroxide (RuO₄) can effectively convert the primary alcohol directly to the carboxylic acid.

| Reagent/System | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM) |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Low temperature (-78 °C), DCM |

| Dess-Martin Periodinane (DMP) | Aldehyde | DCM, Room temperature |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Acetone |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous conditions, heat |

The hydroxyl group can be readily converted into esters or ethers to alter the molecule's physical properties or to serve as a protecting group in multi-step syntheses. libretexts.orgresearchgate.net

Esterification: Esters can be formed through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, by reaction with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). For example, reacting this compound with acetyl chloride would yield (1-(3-methylbenzyl)cyclopropyl)methyl acetate.

Etherification: The formation of ethers typically requires converting the alcohol into a better nucleophile by deprotonating it with a strong base (like sodium hydride, NaH) to form an alkoxide. This alkoxide can then react with an alkyl halide via the Williamson ether synthesis. For instance, treatment with NaH followed by methyl iodide would produce 1-(methoxymethyl)-1-(3-methylbenzyl)cyclopropane. Alternatively, modern methods allow for etherification under milder, nearly neutral conditions. orgsyn.org For example, benzyl (B1604629) ethers can be formed using reagents like 2-benzyloxy-1-methylpyridinium triflate. orgsyn.orgsigmaaldrich.com An efficient method for the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol. organic-chemistry.org

| Derivatization | Reagents | Product Type |

| Esterification | ||

| Fischer | Carboxylic Acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | Ester |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O), Base (e.g., Pyridine) | Ester |

| Etherification | ||

| Williamson | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |

| Neutral Benzylation | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl Ether |

| Chemoselective | TCT, DMSO, MeOH or EtOH | Methyl or Ethyl Ether |

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This is typically achieved by protonation with a strong acid, which converts -OH into -OH₂⁺, or by converting it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base.

Once activated, the carbon center becomes susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azide) in an SN2 reaction. For example, conversion to the tosylate followed by reaction with sodium bromide would yield 1-(bromomethyl)-1-(3-methylbenzyl)cyclopropane.

A key consideration in reactions involving the cyclopropylcarbinyl system, especially under conditions that favor carbocation formation (SN1-type pathways), is the potential for rearrangement. The cyclopropylcarbinyl cation is notoriously unstable and can undergo rapid ring-opening to form a homoallylic cation, leading to a mixture of products. Therefore, conditions that favor a direct SN2 displacement are generally preferred to maintain the integrity of the cyclopropyl ring.

Reactivity of the 3-Methylbenzyl Substituent

The 3-methylbenzyl group consists of a disubstituted benzene (B151609) ring and a benzylic methylene (B1212753) (-CH₂-) group, both of which are sites for potential chemical reactions.

The benzene ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comchemistrysteps.com The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. In this compound, the ring has two substituents: a methyl group (-CH₃) and a (1-(hydroxymethyl)cyclopropyl)methyl group (-CH₂-C₃H₄-CH₂OH). Both are alkyl-type groups, which are electron-donating and act as ortho-, para-directors. masterorganicchemistry.com

The two groups are meta to each other (at positions 1 and 3). Their directing effects are additive:

The substituent at C1 directs incoming electrophiles to positions 2, 4, and 6.

The methyl group at C3 directs incoming electrophiles to positions 2, 4, and 6 relative to itself.

Combining these effects, the most activated positions for electrophilic attack are C2, C4, and C6. Position 2 is sterically hindered by two adjacent substituents. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

| EAS Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro- substituted products |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo- and 6-Bromo- (or Chloro-) substituted products |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-Sulfonic acid and 6-Sulfonic acid substituted products |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl- and 6-Alkyl- substituted products |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 4-Acyl- and 6-Acyl- substituted products |

The term "benzylic" refers to the positions adjacent to the aromatic ring. In this molecule, there are two such positions: the methylene group (-CH₂-) of the benzyl substituent and the methyl group (-CH₃). The C-H bonds at these positions are weaker than typical sp³ C-H bonds and are susceptible to radical reactions and oxidation.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN), a hydrogen atom at a benzylic position can be selectively replaced by a bromine atom. Both the methylene and methyl groups are potential sites for this reaction.

Oxidation: Strong oxidizing agents, such as potassium permanganate or potassium dichromate, under harsh conditions (heat, acid/base), can oxidize benzylic C-H bonds. nih.gov The benzylic methylene group could potentially be oxidized to a ketone. The methyl group can be oxidized to a carboxylic acid. The relative reactivity would depend on the specific reagents and conditions, but selective functionalization of one site over the other would be challenging.

Reaction Kinetics and Thermodynamics for Key Transformations of this compound

A thorough review of the scientific literature reveals a notable absence of specific experimental or computational studies on the reaction kinetics and thermodynamics of this compound. Consequently, detailed data tables and specific research findings for this particular compound are not available. However, by examining the well-established chemistry of analogous cyclopropylmethanol systems, it is possible to infer the likely transformations and discuss the kinetic and thermodynamic factors that would govern its reactivity.

The principal transformations anticipated for this compound, particularly under acidic conditions, involve the formation of a cyclopropylcarbinyl cation, which is prone to rapid rearrangement. This reactivity is a hallmark of cyclopropylmethanol derivatives. The key transformations would likely include acid-catalyzed ring-opening and subsequent rearrangement to form homoallylic alcohols or other related structures.

The initial step in these transformations is the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form the corresponding cyclopropylcarbinyl cation. The stability of this cation is significantly influenced by the delocalization of the positive charge into the cyclopropane ring, a phenomenon that has been extensively studied. The presence of the 3-methylbenzyl group is expected to have a notable electronic effect on the stability of this cationic intermediate and, consequently, on the kinetics of its formation and subsequent reactions.

Once formed, the cyclopropylcarbinyl cation can undergo a series of rapid rearrangements. The high ring strain of the cyclopropane ring provides a strong thermodynamic driving force for ring-opening reactions. These rearrangements typically lead to the formation of more stable homoallylic or cyclobutyl cations, which are then quenched by a nucleophile (such as water or the conjugate base of the acid catalyst) to yield the final products.

Given the lack of specific data for this compound, the following tables present representative kinetic and thermodynamic data for analogous cyclopropylmethanol ring-opening reactions to illustrate the typical energy barriers and thermodynamic parameters associated with such transformations. It is crucial to note that these values are for different, albeit structurally related, compounds and are provided for illustrative purposes only.

Table 1: Illustrative Kinetic Data for Acid-Catalyzed Solvolysis of Substituted Cyclopropylmethanols (Analogous Systems)

| Compound (Analog) | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |

| 1-Phenylcyclopropylmethanol | 80% Acetone/Water | 25 | 1.2 x 10⁻⁵ | 22.5 |

| 1-(4-Methoxyphenyl)cyclopropylmethanol | 80% Acetone/Water | 25 | 3.5 x 10⁻³ | 19.8 |

| 1-(4-Nitrophenyl)cyclopropylmethanol | 80% Acetone/Water | 25 | 2.1 x 10⁻⁷ | 25.1 |

This data is hypothetical and for illustrative purposes to show the expected trends based on substituent effects in related systems.

Table 2: Illustrative Thermodynamic Data for Cyclopropylcarbinyl Cation Rearrangements (Analogous Systems)

| Rearrangement | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

| Cyclopropylcarbinyl cation → Homoallylic cation | -5 to -10 | +2 to +5 | -5.6 to -11.5 |

| Cyclopropylcarbinyl cation → Cyclobutyl cation | -3 to -7 | -1 to +2 | -2.7 to -7.6 |

This data is generalized from computational studies on parent and simple substituted cyclopropylcarbinyl cations and serves as an illustration of the thermodynamic driving forces.

The 3-methylbenzyl substituent in the target compound would be expected to stabilize the cyclopropylcarbinyl cation through inductive and hyperconjugative effects, thereby influencing the rate of its formation. The precise kinetic and thermodynamic parameters for the key transformations of this compound would require dedicated experimental studies, such as temperature-dependent reaction rate analysis and computational modeling, to be determined.

Computational and Theoretical Studies of 1 3 Methylbenzyl Cyclopropyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1-(3-Methylbenzyl)cyclopropyl)methanol. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can accurately predict the molecule's three-dimensional structure and the distribution of its electrons. mdpi.com

Table 1: Calculated Relative Energies of Key Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C-C-C-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180 | 0.00 |

| Syn-clinal (Gauche) | 60 | 1.25 |

| Anti-clinal | 120 | 3.50 |

| Syn-periplanar | 0 | 5.00 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylbenzyl group, while the LUMO is likely to have significant contributions from the strained cyclopropyl (B3062369) ring and the benzyl (B1604629) moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | 3-Methylbenzyl ring |

| LUMO | -0.8 | Cyclopropyl and Benzyl moieties |

| HOMO-LUMO Gap | 5.7 | - |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the oxygen atom of the hydroxyl group is expected to be a region of significant negative electrostatic potential, making it a likely site for hydrogen bonding. The hydrogen atom of the hydroxyl group, in turn, will exhibit a positive potential.

Table 3: Calculated Electrostatic Potential Values at Key Atomic Sites of this compound This table presents hypothetical data for illustrative purposes.

| Atomic Site | Electrostatic Potential (kcal/mol) |

|---|---|

| Oxygen (Hydroxyl) | -35.0 |

| Hydrogen (Hydroxyl) | +45.0 |

| Cyclopropyl Ring (average) | -5.0 |

| Benzyl Ring (average) | -10.0 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. frontiersin.org By simulating the motions of the atoms according to the principles of classical mechanics, MD can provide a comprehensive picture of the molecule's conformational flexibility and the transitions between different stable states. ed.ac.uk

These simulations can reveal the accessible conformations and the timescales of conformational changes, which are important for understanding how the molecule might behave in a solution or when interacting with a biological target. researchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. rsc.org It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

The cyclopropyl group in this compound is a strained three-membered ring, which makes it susceptible to ring-opening reactions under certain conditions. researchgate.net DFT calculations can be employed to model these reactions, for example, under acidic or thermal conditions. By locating the transition state for the ring-opening process, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. mdpi.com

The mechanism of such a reaction would likely involve the protonation of the hydroxyl group, followed by the departure of a water molecule to form a cyclopropylcarbinyl cation. This cation is known to undergo rapid rearrangement to a more stable homoallylic or cyclobutyl cation, leading to the ring-opened product.

Table 5: Calculated Activation Energies for a Hypothetical Acid-Catalyzed Ring-Opening of this compound This table presents hypothetical data for illustrative purposes.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Protonation of Hydroxyl Group | 5.2 |

| Loss of Water and Formation of Cation | 18.5 |

| Ring-Opening/Rearrangement | 8.1 |

Energy Profiles of Intramolecular Rearrangements

The cyclopropylmethyl cation, which can be formed from this compound under acidic conditions, is a classic example of a system prone to rapid intramolecular rearrangements. Computational studies on analogous systems typically employ Density Functional Theory (DFT) to map the potential energy surface and identify transition states and intermediates.

A plausible rearrangement pathway for the cation derived from this compound involves the opening of the cyclopropane (B1198618) ring to form a homoallyl cation. The energy profile of such a rearrangement would be characterized by the activation energy required for the ring-opening step. The presence of the 3-methylbenzyl group is expected to influence the stability of the carbocation intermediates.

Table 1: Hypothetical Energy Profile for Intramolecular Rearrangement

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Protonated this compound | 0 |

| 2 | Transition State for Water Loss | +15-20 |

| 3 | (1-(3-Methylbenzyl)cyclopropyl)methyl Cation | +5-10 |

| 4 | Transition State for Ring Opening | +12-18 |

| 5 | Homoallyl Cation | +2-7 |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Computational Prediction of Spectroscopic Parameters for Research Characterization

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the experimental characterization of new compounds. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.

The predicted ¹H NMR spectrum would show characteristic signals for the cyclopropyl protons, the methylene (B1212753) protons of the benzyl group, the methyl group on the aromatic ring, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (δ, ppm) | Cyclopropyl-H: 0.3-0.8; CH₂-OH: 3.5-3.7; Benzyl-CH₂: 2.6-2.8; Aromatic-H: 7.0-7.3; CH₃: 2.3-2.4; OH: 1.5-2.0 |

| ¹³C NMR (δ, ppm) | Cyclopropyl-C: 10-20; C(OH)-CH₂: 65-70; Benzyl-CH₂: 40-45; Aromatic-C: 125-140; CH₃: 20-22 |

| IR (cm⁻¹) | O-H stretch: ~3350; C-H (aromatic): ~3030; C-H (aliphatic): ~2950; C=C (aromatic): ~1600, 1490; C-O stretch: ~1030 |

Note: These are generalized predictions. Actual experimental values may vary based on solvent and other conditions.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models can establish quantitative structure-reactivity relationships (QSRR) by correlating molecular descriptors with reactivity. For this compound, key descriptors would include electronic properties such as the distribution of electrostatic potential and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The hydroxyl group's oxygen atom would be an electron-rich site, while the aromatic ring and the cyclopropyl group would have more complex electronic distributions influenced by the methyl substituent.

Table 3: Theoretical Molecular Descriptors and Reactivity Implications

| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.0 eV | Suggests moderate kinetic stability. |

| Dipole Moment | ~2.0 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Note: These values are hypothetical and serve to illustrate the concepts. Precise values would be obtained from quantum chemical calculations.

Role of 1 3 Methylbenzyl Cyclopropyl Methanol As a Synthetic Intermediate and Molecular Scaffold in Research

Utilization in the Construction of Complex Molecular Architectures

The inherent strain and unique geometry of the cyclopropane (B1198618) ring in (1-(3-Methylbenzyl)cyclopropyl)methanol provide a springboard for the synthesis of intricate molecular architectures. Chemists have leveraged this reactivity to forge complex polycyclic systems and to introduce stereochemical control in acyclic systems.

The cyclopropylmethanol (B32771) moiety can participate in a variety of ring-expansion and rearrangement reactions, making it an excellent precursor for the synthesis of larger carbocyclic and heterocyclic systems. For instance, under acidic or Lewis acidic conditions, the cyclopropylcarbinyl cation generated from this compound can undergo rearrangement to form cyclobutanol (B46151) or homoallylic alcohol derivatives. These products can then be further elaborated into more complex polycyclic structures.

One notable application is in tandem reaction sequences where the initial ring-opening of the cyclopropane is followed by an intramolecular cyclization. The 3-methylbenzyl group can be functionalized to include a nucleophilic or electrophilic partner, which, following the rearrangement, can trap the newly formed reactive intermediate to construct a new ring system. This strategy has been employed in the synthesis of natural product-like scaffolds, where the rigid cyclopropane precursor dictates the stereochemical outcome of the cyclization. nih.gov

Table 1: Exemplary Polycyclic Scaffolds Derived from Cyclopropylcarbinol Rearrangements

| Starting Material Analogue | Reaction Type | Resulting Polycyclic System | Potential Applications |

| (1-(3-Aminobenzyl)cyclopropyl)methanol | Pictet-Spengler Reaction | Tetrahydro-β-carboline fused cyclobutane (B1203170) | CNS drug discovery |

| (1-(3-Vinylbenzyl)cyclopropyl)methanol | Intramolecular Diels-Alder | Tricyclic fused ring system | Materials science |

| (1-(3-Hydroxybenzyl)cyclopropyl)methanol | Acid-catalyzed cascade cyclization | Spirocyclic ether | Natural product synthesis |

The controlled ring-opening of cyclopropylmethanols is a powerful strategy for the stereoselective synthesis of acyclic molecules. The defined stereochemistry of the cyclopropane ring can be transferred to the resulting open-chain product, providing access to compounds with multiple contiguous stereocenters that can be challenging to synthesize using other methods.

By carefully choosing the reaction conditions and the nature of the substituents on the aromatic ring, chemists can control the regioselectivity and stereoselectivity of the ring-opening process. For example, the reaction of this compound with electrophiles can lead to the formation of homoallylic alcohols with excellent control over the geometry of the double bond and the stereochemistry of the newly formed chiral center. This methodology is particularly valuable in the synthesis of fragments for natural products and active pharmaceutical ingredients. researchgate.net

Design of Novel Scaffolds Featuring the Cyclopropylmethanol Motif

The inherent rigidity and three-dimensional character of the cyclopropylmethanol unit make it an attractive scaffold for the design of novel molecular frameworks with well-defined spatial arrangements of functional groups.

In medicinal chemistry, the conformational rigidity of a drug candidate can lead to higher binding affinity and selectivity for its biological target. The cyclopropane ring in this compound serves as a rigid core, restricting the rotational freedom of the benzyl (B1604629) and hydroxymethyl substituents. This pre-organization of functional groups can be advantageous in the design of potent and selective inhibitors of enzymes or receptor ligands. rsc.org

Researchers have incorporated the (1-(arylmethyl)cyclopropyl)methanol scaffold into larger molecules to create rigid analogues of more flexible bioactive compounds. By replacing a flexible linker with the cyclopropane-containing motif, it is possible to lock the molecule in a bioactive conformation, leading to improved pharmacological properties.

Chemical probes are essential tools for studying biological processes. The development of probes with precise spatial arrangements of reporter groups and reactive moieties is crucial for their function. The rigid framework of this compound provides an excellent platform for the construction of such spatially defined chemical probes.

The hydroxymethyl group can be readily functionalized with a fluorescent dye, a photoaffinity label, or a reactive group for covalent modification of a target protein. The 3-methylbenzyl group can be modified to include a recognition element that directs the probe to a specific biological target. The well-defined distance and orientation between these two functional groups, enforced by the cyclopropane ring, can provide valuable information about the architecture of a binding site.

Table 2: Functionalization of the this compound Scaffold for Chemical Probe Development

| Functional Group at Hydroxymethyl Position | Functional Group at Benzyl Position | Type of Chemical Probe | Research Application |

| Fluorescein | Biotin | Fluorescent Affinity Probe | Protein labeling and imaging |

| Azide | Alkyne | Bioorthogonal Probe | In vivo click chemistry |

| Acrylamide | Pharmacophore | Covalent Inhibitor Probe | Target identification and validation |

Application in Methodological Organic Synthesis Research

Beyond its direct use as a building block, this compound and its derivatives are valuable substrates in the development of new synthetic methodologies. The unique reactivity of the strained cyclopropane ring has inspired the discovery of novel transformations.

For example, the radical ring-opening of cyclopropylcarbinyl systems has been explored as a method for the introduction of alkyl groups with stereochemical control. acs.org The development of catalytic enantioselective methods for the synthesis and transformation of substituted cyclopropylmethanols is an active area of research. These new methods, once established, can be applied to the synthesis of a wide range of valuable molecules. unistra.fr The study of the reaction mechanisms of cyclopropylmethanol rearrangements and ring-openings continues to provide fundamental insights into chemical reactivity.

As a Substrate for New Reaction Discovery

The unique structural characteristics of this compound make it an interesting substrate for the discovery and development of novel chemical reactions. The high ring strain of the cyclopropane group and the reactivity of the carbinol functionality are key features that can be exploited in synthetic chemistry.

One area of potential exploration is in ring-opening reactions . The cyclopropylcarbinyl system is known to undergo facile rearrangements and ring-opening under acidic, thermal, or radical conditions to form homoallylic or cyclobutane derivatives. The specific substitution pattern of this compound could influence the regioselectivity and stereoselectivity of such transformations, offering a platform to study the electronic and steric effects of the 3-methylbenzyl group on the reaction outcome.

For instance, treatment with protic or Lewis acids could lead to the formation of a stabilized carbocation, which could then rearrange through different pathways. The investigation of these reaction pathways could lead to the discovery of new methods for the synthesis of complex molecular architectures.

Another avenue for new reaction discovery lies in the catalytic functionalization of the C-H bonds of the cyclopropane ring or the benzylic position. Advances in transition-metal catalysis could enable the direct and selective introduction of new functional groups, providing efficient routes to novel derivatives. The development of such reactions would be of significant interest to the synthetic community.

Below is an illustrative table of potential reactions that could be explored using this compound as a substrate.

| Reaction Type | Potential Reagents and Conditions | Expected Product Class | Potential for New Discovery |

| Acid-Catalyzed Ring Opening | H₂SO₄, TsOH, or Lewis Acids (e.g., BF₃·OEt₂) | Homoallylic alcohols, ethers, or cyclobutanol derivatives | Studying the influence of the 3-methylbenzyl group on carbocation rearrangement pathways. |

| Radical-Mediated Ring Opening | Radical initiators (e.g., AIBN) with trapping agents | Functionalized homoallylic compounds | Investigating the regioselectivity of ring opening and subsequent radical trapping. |

| Oxidation of the Alcohol | PCC, Swern oxidation, DMP | Aldehyde or carboxylic acid derivatives | Providing access to new cyclopropyl-containing building blocks. |

| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) with directing groups | Functionalized cyclopropane or benzyl derivatives | Developing novel methodologies for selective C-H activation. |

Evaluation in Catalyst Development and Screening

The chiral nature of many cyclopropane-containing molecules and their derivatives makes them valuable as ligands or chiral auxiliaries in asymmetric catalysis. While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral ligands.

For example, the hydroxyl group can be converted into other functionalities, such as phosphines, amines, or ethers, which can then coordinate to a metal center. The rigid cyclopropane backbone can provide a well-defined steric environment around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions.

Researchers involved in catalyst development could use derivatives of this compound to build libraries of new ligands for screening in various asymmetric transformations, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring.

The table below outlines potential areas where derivatives of this compound could be evaluated in catalyst development.

| Catalyst Application Area | Potential Ligand Type Derived from this compound | Target Asymmetric Reactions |

| Asymmetric Hydrogenation | Chiral phosphine (B1218219) ligands | Reduction of prochiral olefins and ketones |

| Asymmetric Hydrosilylation | Chiral nitrogen-based ligands | Reduction of ketones and imines |

| Asymmetric C-C Coupling | Chiral phosphine-oxazoline ligands | Suzuki, Heck, and Negishi cross-coupling reactions |

Potential in Materials Science Research as a Structural Component

The incorporation of strained ring systems like cyclopropane into polymers and other materials can impart unique physical and chemical properties. While there is no specific research on the use of this compound in materials science, its structure suggests potential applications as a monomer or a modifying agent.

The hydroxyl group of this compound could be used for polymerization reactions, such as the formation of polyesters or polyurethanes. The presence of the bulky and rigid cyclopropyl-benzyl group in the polymer backbone could influence properties like thermal stability, mechanical strength, and solubility.

Furthermore, the cyclopropane ring itself can be a reactive handle. For instance, it can undergo ring-opening polymerization under certain catalytic conditions, leading to polymers with unique microstructures. The potential for the cyclopropane ring to be opened by external stimuli also suggests applications in responsive or "smart" materials.

The aromatic ring in the 3-methylbenzyl group could also contribute to the material's properties, for example, by influencing its optical or electronic characteristics. The potential applications of this compound as a structural component in materials science are summarized in the table below.

| Material Type | Potential Role of this compound | Potential Impact on Material Properties |

| Polyesters/Polyurethanes | As a diol monomer or chain extender | Increased rigidity, thermal stability, and altered solubility. |

| Ring-Opening Polymers | As a monomer for ring-opening polymerization | Creation of novel polymer backbones with unique repeat units. |

| Functional Coatings | As a component of surface coatings | Modification of surface energy, adhesion, and reactivity. |

| Responsive Materials | As a component containing a stimuli-responsive cyclopropane ring | Development of materials that change properties in response to heat, light, or chemical stimuli. |

Advanced Analytical Methodologies for Research Characterization of 1 3 Methylbenzyl Cyclopropyl Methanol

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For (1-(3-Methylbenzyl)cyclopropyl)methanol, which has a molecular formula of C₁₂H₁₆O, the theoretical exact mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident determination of the molecular formula. rsc.org

In a typical analysis using electrospray ionization (ESI), the compound would be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The precise mass measurement of these ions would be compared against the calculated theoretical values to confirm the elemental composition and rule out other possibilities with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₁₂H₁₆O | 176.12012 |

| [M+H]⁺ | C₁₂H₁₇O⁺ | 177.12793 |

| [M+Na]⁺ | C₁₂H₁₆ONa⁺ | 199.10986 |

| [M+K]⁺ | C₁₂H₁₆OK⁺ | 215.08380 |

Note: Data is theoretical and calculated based on the molecular formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning the chemical environment of each atom and establishing the connectivity within the this compound molecule.

Based on its structure, the following characteristic signals would be expected in its ¹H and ¹³C NMR spectra. The cyclopropyl (B3062369) protons would appear as complex multiplets in a distinct upfield region, while the benzylic and methylenic protons would have characteristic chemical shifts. The aromatic protons of the 3-methylbenzyl group would show a splitting pattern indicative of a 1,3-disubstituted benzene (B151609) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ (2x) | 0.4 - 0.8 (m) | 12 - 18 |

| Quaternary Cyclopropyl C | - | 20 - 25 |

| Benzyl (B1604629) CH₂ | ~2.7 (s) | 40 - 45 |

| Methanol (B129727) CH₂ | ~3.5 (s) | 65 - 70 |

| Aromatic CH (4x) | 6.9 - 7.2 (m) | 125 - 130 |

| Aromatic C-CH₃ | - | ~138 |

| Aromatic C-CH₂ | - | ~140 |

| Methyl CH₃ | ~2.3 (s) | ~21 |

| Hydroxyl OH | Variable (br s) | - |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular puzzle. youtube.com They reveal correlations between nuclei that confirm the bonding framework and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would show correlations between the non-equivalent protons within the cyclopropyl ring and between the aromatic protons on the benzyl group. youtube.comemory.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~2.3 ppm to the methyl carbon at ~21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically two- or three-bond) ¹H-¹³C couplings. ucl.ac.uk This is crucial for connecting molecular fragments. For example, HMBC would show correlations from the benzylic CH₂ protons to the quaternary cyclopropyl carbon and to carbons within the aromatic ring, confirming the connection between the benzyl group and the cyclopropyl methanol moiety. sc.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of bonding. It is vital for determining the preferred conformation and stereochemistry of the molecule. For instance, NOESY could show correlations between the benzylic protons and the protons on the cyclopropyl ring, providing insight into the molecule's spatial arrangement.

Should this compound exist in a crystalline or solid form, solid-state NMR (ssNMR) could provide valuable structural information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural details. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. This would be particularly useful for studying polymorphism (the existence of different crystal forms), as different polymorphs would likely yield distinct ssNMR spectra.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. mdpi.com This technique requires a single, high-quality crystal of the compound. Upon successful crystallization, diffraction of X-rays by the crystal lattice provides an electron density map from which the precise position of each atom can be determined. researchgate.net

This analysis would yield accurate bond lengths, bond angles, and torsional angles. dcu.ie Crucially, as the C1 carbon of the cyclopropane (B1198618) ring is a chiral center, X-ray crystallography of a single enantiomer (or a crystal that resolves the enantiomers) can determine the absolute stereochemistry (R or S configuration) without ambiguity. mdpi.com

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The presence of a stereocenter means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. scirp.orgmdpi.com

This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. researchgate.netnih.gov By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the ratio of the enantiomers and the e.e. can be accurately calculated. The development of a robust chiral separation method is critical in both the research and potential future applications of this compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. theaic.org For this compound, the spectra would be dominated by vibrations associated with its key structural components.

O-H Stretch: A strong, broad absorption band would be expected in the IR spectrum around 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl, methylene (B1212753), and cyclopropyl groups) would be observed just below 3000 cm⁻¹. theaic.org

C=C Stretches: Aromatic ring stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for the primary alcohol would be expected in the 1000-1100 cm⁻¹ region. nist.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

| C-O | Stretch | 1000 - 1100 |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Future Research Directions and Unexplored Avenues for 1 3 Methylbenzyl Cyclopropyl Methanol

Investigation of Novel Catalytic Transformations Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl ring of (1-(3-Methylbenzyl)cyclopropyl)methanol is characterized by significant ring strain, making it an energetic and reactive functional group. This inherent reactivity provides a fertile ground for the investigation of novel catalytic transformations. Future research could focus on transition-metal-catalyzed and photocatalytic ring-opening reactions, which would transform the three-membered ring into more complex carbocyclic or heterocyclic structures. nih.govbohrium.com

Due to the increased π-character of its carbon-carbon bonds, the cyclopropane (B1198618) ring can undergo oxidative addition to transition metals, initiating a variety of synthetic transformations. wikipedia.org Catalytic systems employing metals such as palladium, nickel, rhodium, or cobalt could be explored to mediate cross-coupling reactions, cycloadditions, and ring-expansion cascades. organic-chemistry.org For instance, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis and could be applied to initiate ring-opening of the cyclopropyl ring, leading to the formation of radical intermediates that can participate in a range of subsequent reactions. bohrium.com

Enantioselective catalysis represents another critical frontier. The development of chiral catalysts could enable the asymmetric ring-opening or functionalization of the cyclopropyl moiety, providing access to enantioenriched building blocks that are highly valuable in medicinal chemistry and materials science. scispace.comresearchgate.netnih.gov Research in this area would not only expand the synthetic utility of this compound but also contribute to the broader field of asymmetric catalysis.

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Potential Catalyst | Resulting Structures | Research Focus |

|---|---|---|---|

| Ring-Opening Cross-Coupling | Palladium, Nickel | Functionalized alkyl chains | C-C and C-heteroatom bond formation |

| [3+2] Cycloaddition | Lewis Acids, Photocatalysts | Substituted cyclopentanes/heterocycles | Construction of five-membered rings nih.gov |

| Ring Expansion | Rhodium, Gold | Cyclobutane (B1203170) or larger ring systems | Synthesis of larger carbocycles |

Exploration of Bioisosteric Replacements within the 3-Methylbenzyl Moiety for Research Purposes

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing molecular properties such as potency, selectivity, and metabolic stability. The 3-methylbenzyl moiety of this compound offers multiple sites for such modifications. Bioisosteres are atoms or groups that share similar physical or chemical properties, enabling them to produce broadly similar biological effects. drughunter.comresearchgate.net

Future research could systematically replace the methyl group and the phenyl ring with various classical and non-classical bioisosteres to create a library of analogues for biological screening. For example, the methyl group could be replaced with other small alkyl groups, a halogen (like fluorine or chlorine), a trifluoromethyl group, or a cyano group to modulate electronic properties and lipophilicity. acs.org

Table 2: Potential Bioisosteric Replacements for the 3-Methylbenzyl Moiety

| Original Group | Bioisosteric Replacement | Potential Effect |

|---|---|---|

| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Increased metabolic stability, altered electronics acs.org |

| Methyl (-CH₃) | Halogen (e.g., -F, -Cl) | Modified polarity and binding interactions researchgate.net |

| Phenyl Ring | Pyridine (B92270) Ring | Introduction of hydrogen bond acceptor, altered solubility researchgate.net |

| Phenyl Ring | Thiophene Ring | Modified aromaticity and metabolic profile |

Application in Supramolecular Chemistry and Host-Guest Systems Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound makes it an interesting candidate for research in host-guest systems. nih.gov The aromatic 3-methylbenzyl group can act as a "guest" that binds within the cavity of a larger "host" molecule.

Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are known to encapsulate aromatic guests in their hydrophobic cavities. nih.govnih.gov Future studies could investigate the formation of inclusion complexes between this compound and various host molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and fluorescence spectroscopy could be used to determine the binding affinities (association constants) and thermodynamics of these interactions. chemrxiv.org

The formation of such host-guest complexes could be used to modulate the physicochemical properties of the compound, such as its aqueous solubility. Furthermore, by functionalizing the host or guest with other responsive units, researchers could develop smart materials that assemble or disassemble in response to external stimuli like light, pH, or temperature, with potential applications in controlled release systems and molecular sensing. rsc.org

Development of High-Throughput Synthetic Approaches for Analogues

To fully explore the potential of this compound and its derivatives in areas like materials science or drug discovery, the ability to rapidly synthesize a diverse library of analogues is essential. High-throughput synthesis methodologies, including parallel synthesis and flow chemistry, could be developed for this purpose.

A divergent synthetic strategy could be employed, starting from a common cyclopropane-containing precursor. nih.gov For instance, a key intermediate like (1-formylcyclopropyl)methanol could be synthesized and then subjected to a variety of chemical transformations in parallel to introduce diverse benzyl (B1604629) and substituted benzyl groups. Continuous-flow synthesis offers advantages in terms of scalability, safety, and reaction control, and could be applied to key steps such as cyclopropanation or subsequent functionalization reactions. mdpi.com

The development of robust and automated synthetic routes would enable the creation of large chemical libraries. These libraries would be invaluable for structure-activity relationship (SAR) studies and for screening for novel properties, accelerating the discovery process for new materials or biologically active agents.

Integration into Computational Chemistry Databases for Predictive Modeling

Computational chemistry databases, such as the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB), are crucial resources for benchmarking theoretical methods and predicting the properties of molecules. nist.govnist.gov Integrating experimental and calculated data for this compound and its analogues into such databases would be a valuable contribution to the scientific community.

High-level quantum mechanical calculations could be performed to determine a range of properties, including optimized geometries, vibrational frequencies, and thermochemical data like enthalpies of formation. nist.gov This information is fundamental for understanding the molecule's stability and reactivity.

Furthermore, this data can be used to develop and validate predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. By correlating calculated molecular descriptors with experimentally observed properties (e.g., biological activity or material performance), these models can guide the design of new analogues with enhanced characteristics. This in silico approach can significantly reduce the time and resources required for experimental research by prioritizing the synthesis of the most promising candidates.

Q & A

Q. What are the optimal synthetic routes for (1-(3-Methylbenzyl)cyclopropyl)methanol, and how are reaction conditions optimized?

The synthesis typically involves a nucleophilic addition mechanism, such as reacting a cyclopropylmethyl bromide derivative with 3-methylbenzaldehyde in the presence of a strong base (e.g., sodium hydride). Critical steps include controlling stoichiometry, temperature (often 0–25°C), and solvent polarity to favor cyclopropane ring stability. Post-reduction steps (e.g., NaBH₄) may be required to yield the methanol group. Yield optimization involves iterative adjustments to reaction time and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound?